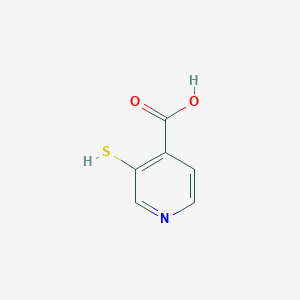

3-Mercaptoisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRCVAYPJRENEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509756 | |

| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-75-8 | |

| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Mercaptoisonicotinic Acid

Abstract

3-Mercaptoisonicotinic acid, a sulfur-containing pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a carboxylic acid, a thiol group, and a pyridine ring, allows for diverse chemical modifications and applications. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, offering field-proven insights into experimental choices and providing detailed, actionable protocols. The primary methods discussed include nucleophilic aromatic substitution on a halogenated precursor and the diazotization of an amino-substituted starting material. A third, more complex route involving the Newman-Kwart rearrangement is also explored as a potential alternative. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the successful synthesis of this versatile compound.

Introduction: The Significance of this compound

This compound (also known as 3-thiol-pyridine-4-carboxylic acid) is a heterocyclic compound of significant interest due to its structural motifs. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The carboxylic acid functionality provides a handle for amide bond formation, esterification, and salt formation, enabling the modulation of solubility and biological targeting. The thiol group is a potent nucleophile and can participate in a variety of reactions, including the formation of disulfides, thioethers, and metal-thiolate bonds. This makes it a key component in the design of enzyme inhibitors, metal-chelating agents, and self-assembling monolayers on gold surfaces. The compound is typically a crystalline solid at room temperature and is susceptible to oxidation, particularly of the thiol group, which can form disulfide bridges[1]. Careful handling under inert atmosphere is therefore recommended for storage and during reactions.

Primary Synthesis Pathways: A Comparative Overview

Two principal and strategically distinct pathways dominate the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.

-

Pathway A: Nucleophilic Aromatic Substitution. This is arguably the most direct and frequently employed method, starting from a readily available 3-halo-isonicotinic acid, typically 3-chloroisonicotinic acid. The core of this strategy lies in the displacement of the halide with a sulfur nucleophile.

-

Pathway B: Diazotization of 3-Aminoisonicotinic Acid. This classic approach in aromatic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a sulfur-containing reagent. This method is particularly useful when 3-aminoisonicotinic acid is a more accessible precursor.

The following sections will provide a detailed exploration of these pathways, including mechanistic rationale and step-by-step experimental protocols.

Pathway A: Nucleophilic Aromatic Substitution of 3-Chloroisonicotinic Acid

This pathway is predicated on the nucleophilic displacement of a halide from the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates nucleophilic attack at the 3-position.

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. The sulfur nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent elimination of the chloride ion restores the aromaticity and yields the final product.

Choice of Sulfur Nucleophile

Several sulfur nucleophiles can be employed in this reaction.

-

Sodium Hydrosulfide (NaSH): This is a common and cost-effective choice. However, it is highly corrosive and requires careful handling due to the potential release of toxic hydrogen sulfide gas upon acidification[2][3][4].

-

Thiourea: This reagent offers a safer alternative to sodium hydrosulfide. It reacts with the halo-pyridine to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol. This method has been successfully applied to the synthesis of the analogous 2-mercaptonicotinic acid[5][6].

Experimental Protocol: Synthesis from 3-Chloroisonicotinic Acid and Thiourea

This protocol is adapted from the established synthesis of 2-mercaptonicotinic acid[5][6].

Step 1: Formation of the Isothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloroisonicotinic acid (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol or water.

-

Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution.

Step 2: Hydrolysis to this compound

-

To the cooled reaction mixture, add a solution of a strong base, such as sodium hydroxide (3-4 equivalents), in water.

-

Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt.

-

After cooling the mixture in an ice bath, carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The desired product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Pathway B: Diazotization of 3-Aminoisonicotinic Acid

This classical route leverages the conversion of a primary aromatic amine to a versatile diazonium salt intermediate.

Mechanistic Rationale

The synthesis begins with the diazotization of 3-aminoisonicotinic acid using nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). This yields a diazonium salt. The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles. In this case, a sulfur-containing nucleophile is used to introduce the thiol functionality. The Leuckart thiophenol reaction is a well-established method for this transformation, employing xanthates as the sulfur source[7][8][9].

Choice of Sulfur Nucleophile

-

Potassium Ethyl Xanthate: This is the classic reagent for the Leuckart thiophenol reaction. It reacts with the diazonium salt to form an unstable diazo-xanthate, which upon gentle warming, often in the presence of a copper(I) catalyst, decomposes to an aryl xanthate. Subsequent hydrolysis yields the thiophenol[7][8][9].

Experimental Protocol: Synthesis from 3-Aminoisonicotinic Acid

Step 1: Diazotization of 3-Aminoisonicotinic Acid

-

Dissolve 3-aminoisonicotinic acid (1 equivalent) in a cold (0-5 °C) aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.

-

The formation of the diazonium salt solution is typically complete within 30-60 minutes.

Step 2: Formation and Decomposition of the Aryl Xanthate

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-50 °C to facilitate the decomposition of the diazo-xanthate and the formation of the aryl xanthate. The evolution of nitrogen gas will be observed.

Step 3: Hydrolysis to this compound

-

Once the nitrogen evolution has ceased, make the reaction mixture strongly basic by adding a concentrated solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to hydrolyze the xanthate ester.

-

Cool the reaction mixture and filter to remove any insoluble byproducts.

-

Acidify the filtrate with a mineral acid to a pH of 3-4 to precipitate the this compound.

-

Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum.

Logical Relationship Diagram

Caption: Logical flow of the synthesis of this compound from 3-aminoisonicotinic acid.

Alternative Pathway: The Newman-Kwart Rearrangement

For instances where 3-hydroxyisonicotinic acid is the most accessible starting material, the Newman-Kwart rearrangement offers a viable, though more demanding, synthetic route.

Mechanistic Rationale

This multi-step process involves:

-

O-Aryl Thiocarbamate Formation: The hydroxyl group of 3-hydroxyisonicotinic acid is first reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate.

-

Thermal Rearrangement: This intermediate is then subjected to high temperatures (typically >200 °C), which induces an intramolecular rearrangement where the thiocarbamoyl group migrates from the oxygen to a carbon on the aromatic ring, forming an S-aryl thiocarbamate.

-

Hydrolysis: The S-aryl thiocarbamate is finally hydrolyzed to yield the desired thiophenol.

This method is powerful for the synthesis of thiophenols from phenols, but the high temperatures required for the rearrangement can be a limitation for substrates with sensitive functional groups.

Data Summary: Comparison of Synthesis Pathways

| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Diazotization |

| Starting Material | 3-Chloroisonicotinic Acid | 3-Aminoisonicotinic Acid |

| Key Reagents | Thiourea, NaOH, HCl | NaNO₂, HCl, Potassium Ethyl Xanthate, NaOH |

| Reaction Conditions | Refluxing temperatures | Low temperature diazotization, followed by gentle heating and reflux |

| Advantages | Generally safer reagents, often a more direct route. | Utilizes a common and versatile reaction in aromatic chemistry. |

| Disadvantages | Availability of 3-chloroisonicotinic acid may be a factor. | Diazonium salts can be unstable; requires careful temperature control. |

| Typical Yields | Moderate to good | Moderate to good |

Conclusion

The synthesis of this compound is achievable through well-established organic chemistry transformations. The choice between nucleophilic aromatic substitution and diazotization will largely be dictated by the availability of the respective starting materials. Both methods offer reliable routes to this valuable trifunctional building block. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals in their synthetic endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling corrosive and potentially toxic reagents.

References

-

MySkinRecipes. (n.d.). 2-Mercaptonicotinic acid. Retrieved from [Link]

-

Grokipedia. (2026). Leuckart thiophenol reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart thiophenol reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]

-

Jam Group Co. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved from [Link]

-

AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from [Link]

-

PubChem. (n.d.). Sodium hydrosulfide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiobenzophenone. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]

- 5. Page loading... [guidechem.com]

- 6. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 9. Leuckart Thiophenol Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-Mercaptoisonicotinic Acid: Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-mercaptoisonicotinic acid, a bifunctional heterocyclic molecule. By integrating fundamental chemical principles with insights from analogous compounds, this document serves as a critical resource for researchers, chemists, and drug development professionals exploring its potential in medicinal chemistry, materials science, and coordination chemistry.

Molecular Architecture and Physicochemical Properties

This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a thiol (-SH) group at the 3-position of the pyridine ring.[1] This substitution imparts a unique combination of functionalities: a nucleophilic and redox-active thiol group, an acidic carboxylic acid group, and an aromatic pyridine core. Its chemical formula is C₆H₅NO₂S, with a molecular weight of approximately 155.17 g/mol .[1]

The presence of both a hydrogen-bond donating and accepting carboxylic acid group and a polarizable thiol group, combined with the aromatic ring, suggests that this compound is a crystalline solid at room temperature.[1] This is in contrast to aliphatic mercaptocarboxylic acids like 3-mercaptopropionic acid, which is a liquid.[1]

Key Physicochemical Data

| Property | Value/Characteristic | Supporting Rationale & Citations |

| Molecular Formula | C₆H₅NO₂S | |

| Molecular Weight | ~155.17 g/mol | [1] |

| Physical State | Crystalline solid (predicted) | The presence of an aromatic ring and hydrogen bonding groups suggests a higher melting point compared to aliphatic analogues.[1] |

| Solubility | Partially soluble in polar organic solvents | Amphiphilic nature due to the hydrophilic carboxylic acid and the more hydrophobic pyridine ring.[1] |

| Acidity (pKa) | Predicted values: Carboxylic acid: ~4-5; Thiol: ~8-9 | The carboxylic acid pKa is expected to be similar to isonicotinic acid. The thiol pKa is estimated based on similar aromatic thiols. Precise experimental determination is required. |

| Reactivity | The thiol group is highly susceptible to oxidation, potentially forming a disulfide.[1] | Air sensitivity is a common characteristic of mercapto-containing compounds.[1] |

The Critical Role of Tautomerism

A pivotal aspect of the chemistry of mercaptopyridines is the existence of thione-thiol tautomerism. For this compound, this equilibrium involves the migration of the thiol proton to the pyridine ring nitrogen, forming the zwitterionic thione tautomer (4-carboxy-1,2-dihydropyridine-2-thione).

The position of this equilibrium is highly dependent on the molecular environment, particularly the solvent.[2][3]

-

In nonpolar solvents , the thiol form is generally favored.[2][4]

-

In polar, protic solvents like water and ethanol, the equilibrium shifts significantly towards the more polar thione form, which is stabilized by hydrogen bonding.[3][4]

This tautomerism is not merely a structural curiosity; it dictates the molecule's reactivity, coordination behavior, and spectroscopic properties. For instance, the thione form presents a different set of hydrogen bonding donors and acceptors and has a different dipole moment compared to the thiol form.

Caption: Thiol-Thione Tautomeric Equilibrium.

Spectroscopic Characterization: A Predictive Overview

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by signals from the three aromatic protons on the pyridine ring and the acidic protons of the thiol and carboxylic acid groups.

-

Aromatic Protons (δ 7.0-9.0 ppm): The protons on the pyridine ring will appear in the downfield region typical for aromatic compounds. Their precise chemical shifts and coupling patterns will depend on the electronic effects of the thiol and carboxyl substituents.

-

Carboxylic Acid Proton (δ 10-13 ppm): The proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet.[5]

-

Thiol Proton (δ 3-5 ppm): The chemical shift of the thiol proton can vary and is often broad. Its observation may depend on the solvent and concentration due to exchange phenomena.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbonyl carbon is expected in the typical downfield region for this functional group.

-

Aromatic Carbons (δ ~120-150 ppm): The pyridine ring carbons will resonate in this range. The carbon bearing the thiol group (C3) and the carboxyl group (C4) will have distinct chemical shifts.

-

Thione Carbon (δ >180 ppm): The presence of the thione tautomer would be definitively confirmed by a signal significantly downfield, characteristic of a C=S bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6][7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ is anticipated.[6][7]

-

S-H Stretch (Thiol): A weak to medium band is expected around 2550-2600 cm⁻¹. This band can sometimes be difficult to observe.

-

C=S Stretch (Thione): The presence of the thione tautomer would give rise to a characteristic absorption in the 1100-1250 cm⁻¹ region.

UV-Visible Spectroscopy

The UV-Vis spectrum will be dominated by the electronic transitions of the pyridine ring. Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm.[8] The introduction of the sulfur-containing substituent is expected to cause a bathochromic (red) shift in these absorptions. The thione tautomer, with its extended conjugation, would likely exhibit a distinct and more red-shifted absorption compared to the thiol form.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 3-aminoisonicotinic acid via a Sandmeyer-type reaction. This approach offers a reliable method for introducing the thiol group onto the pyridine ring.

Caption: A Proposed Synthetic Workflow.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Aminoisonicotinic Acid

-

Suspend 3-aminoisonicotinic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Formation of the Xanthate Intermediate

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Collect the solid xanthate intermediate by filtration and wash with cold water.

Step 3: Hydrolysis to this compound

-

Suspend the xanthate intermediate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis.

-

Cool the reaction mixture and filter to remove any insoluble byproducts.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product, this compound, should precipitate out of solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR). The presence of the thiol group can be confirmed by a positive test with sodium nitroprusside.

Potential Applications in Research and Development

The unique bifunctional nature of this compound makes it an attractive molecule for various applications. While direct research on this specific isomer is limited, strong inferences can be drawn from studies on its 2-mercapto and 6-mercapto analogues.

Enzyme Inhibition and Drug Discovery

Pyridine carboxylic acids are well-established scaffolds in drug discovery, forming the basis for numerous therapeutic agents.[9] The addition of a thiol group introduces a potent metal-binding and nucleophilic center. This makes this compound a compelling candidate for:

-

Inhibition of Metalloenzymes: The thiol group can coordinate to metal ions (e.g., zinc, iron, copper) in the active sites of metalloenzymes, leading to potent inhibition.

-

Covalent Inhibition: The nucleophilic thiol can form covalent bonds with electrophilic residues (e.g., cysteine) in enzyme active sites.

-

Scaffold for Drug Design: The molecule can serve as a versatile starting point for the synthesis of more complex drug candidates, where the carboxylic acid can be modified to enhance binding affinity and the thiol can be used for targeted interactions. For example, the related compound 3-mercaptopicolinic acid is a known inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis.[10][11]

Materials Science: Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs).[12] The isonicotinic acid moiety provides a functional "head group" that can be oriented away from the surface.

Caption: Conceptual Workflow for SAM Formation.

Potential applications of this compound-based SAMs include:

-

Biosensors: The terminal carboxylic acid groups can be used to immobilize proteins, antibodies, or DNA probes for the development of highly specific biosensors.

-

Corrosion Inhibition: The formation of a dense, ordered monolayer can protect metal surfaces from corrosion.

-

Controlled Surface Wettability: The hydrophilic nature of the carboxylic acid head groups can be used to create surfaces with specific wetting properties.

Coordination Chemistry and Polymer Science

The presence of three potential coordination sites (the pyridine nitrogen, the thiol sulfur, and the carboxylate oxygen) makes this compound a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The choice of metal ion and reaction conditions can lead to a diverse range of structures with interesting magnetic, optical, or catalytic properties.

Furthermore, its bifunctionality allows it to be incorporated into polymers. For instance, thiolated polymers, such as chitosan modified with mercaptonicotinic acid, have shown enhanced mucoadhesive properties, making them promising for oral drug delivery systems.[13]

Conclusion

This compound is a molecule of significant academic and industrial interest, positioned at the intersection of medicinal chemistry, materials science, and coordination chemistry. Its defining features—the thiol-thione tautomerism and the presence of multiple, reactive functional groups—offer a rich landscape for scientific exploration. While a comprehensive experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, the principles outlined in this guide, supported by data from closely related analogues, provide a robust framework for its synthesis, characterization, and application. Future research focused on quantifying its pKa values, resolving its crystal structure, and exploring its biological activity will undoubtedly unlock new opportunities for this versatile chemical entity.

References

-

DiTullio, N. W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387–394. Available at: [Link]

-

Guggi, D., et al. (2004). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. International Journal of Pharmaceutics, 276(1-2), 197-206. Available at: [Link]

-

Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(11), 1787-1794. Available at: [Link]

-

Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

-

J-GLOBAL. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral data of the individual thione forms, N-CH3 and S-CH3 model compounds, and corresponding symmetrical disulfides. Retrieved from [Link]

-

Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Journal of the Chinese Chemical Society, 58(4), 547-558. Available at: [Link]

-

Pensa, E., et al. (2012). Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(111). Electrochimica Acta, 77, 137-145. Available at: [Link]

- Google Patents. (1999). Process for the synthesis of 3-mercaptopropionic acid esters. US5919971A.

-

ResearchGate. (n.d.). Ordered structures of self-assembled monolayers of 3-mercaptopropionic acid on Au(111): In situ scanning tunneling microscopy study. Retrieved from [Link]

-

Sabbah, E., et al. (1985). 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. Journal of Biological Chemistry, 260(12), 7337-7343. Available at: [Link]

- Google Patents. (1999). Process for the synthesis of 3-mercaptopropionic acid. US5877349A.

- Google Patents. (1995). Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid. US5391820A.

-

SpectraBase. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 3-mercaptopropionic acid (a), L-cysteine (b), and... Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercaptonicotinic Acid. Retrieved from [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2035-2063. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Mercaptopropionic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. mrupp.info [mrupp.info]

- 3. 3-Mercaptopropionic acid(107-96-0) 13C NMR [m.chemicalbook.com]

- 4. 3-Mercaptopropionic acid [webbook.nist.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest [uvvis.mpch-mainz.gwdg.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 13. 3-Mercaptopropionic acid(107-96-0) IR Spectrum [m.chemicalbook.com]

Solubility Profile of 3-Mercaptoisonicotinic Acid in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Abstract

3-Mercaptoisonicotinic acid is a bifunctional molecule of significant interest in pharmaceutical and materials science, incorporating a pyridine ring, a carboxylic acid, and a thiol group. Its utility in synthesis and formulation is fundamentally governed by its solubility. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Moving beyond a simple data sheet, this document elucidates the chemical principles dictating its solubility, offers predictions based on molecular structure, and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

The solubility of an active compound is a critical parameter that influences every stage of the development pipeline, from synthetic workup and purification to formulation and bioavailability.[1] For this compound, a molecule with a molecular weight of approximately 155.17 g/mol , its unique combination of functional groups results in a complex solubility profile.[2] Understanding how this molecule interacts with different solvent environments is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for efficient chemical reactions.

-

Crystallization and Purification: Designing effective purification strategies based on differential solubility in various solvent systems.[3]

-

Pharmaceutical Formulation: Developing delivery systems where the compound must be soluble in either aqueous or lipid-based media to ensure optimal drug absorption and efficacy.[1]

-

Analytical Chemistry: Preparing stock solutions and mobile phases for techniques like HPLC and NMR.

This guide will first deconstruct the molecule's structure to predict its behavior and then provide the experimental framework to validate these predictions.

Molecular Structure and Its Influence on Solubility

The solubility of this compound is not governed by a single property but by the interplay of its three primary structural components. The widely accepted principle of "like dissolves like" serves as our foundational guide, stating that polar molecules dissolve in polar solvents, and nonpolar molecules dissolve in nonpolar solvents.[3][4]

Caption: Key functional groups of this compound.

-

Pyridine Ring: The aromatic heterocyclic ring provides a moderately hydrophobic character but also possesses a polar nitrogen atom, which can act as a hydrogen bond acceptor.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of both donating and accepting hydrogen bonds. Its acidic nature means its charge state, and therefore solubility, is highly dependent on the pH of the medium.

-

Thiol Group (-SH): The mercapto group is polar and can act as a weak hydrogen bond donor. Its presence contributes significantly to the molecule's overall polarity and provides a site for specific interactions, including oxidation to form disulfides, which can alter solubility.[2]

This combination of a rigid aromatic core with two highly polar, protic functional groups suggests that this compound will exhibit poor solubility in nonpolar solvents (e.g., hexane, toluene) and favor polar environments.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | These solvents can engage in extensive hydrogen bonding with both the -COOH and -SH groups, facilitating dissolution. Solubility may be limited by the aromatic ring's influence.[5][7] |

| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents have large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the polar groups of the molecule without competing as hydrogen bond donors, leading to high solubility.[6][8] |

| Polar Aprotic | Acetone, Acetonitrile | Slightly to Moderately Soluble | These solvents are polar but are weaker hydrogen bond acceptors than DMSO or DMF. They offer a moderate solvating environment. Nicotinic acid shows moderate solubility in acetone.[6] |

| Nonpolar | Toluene, Hexane | Insoluble to Very Slightly Soluble | The energy required to break the strong intermolecular hydrogen bonds of the crystalline solid is not compensated by the weak van der Waals forces offered by these solvents.[3] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to empirical fact, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[9][10] Its trustworthiness stems from allowing the system to reach true thermodynamic equilibrium.

Caption: Workflow for the isothermal shake-flask solubility assay.

Materials

| Material | Specification |

| This compound | >98% purity |

| Organic Solvents | HPLC or ACS grade |

| Vials | 4 mL glass vials with PTFE-lined screw caps |

| Shaking Incubator | Capable of maintaining T ± 0.5°C |

| Syringes | 1 mL glass or polypropylene |

| Syringe Filters | 0.22 µm, solvent-compatible (e.g., PTFE) |

| Analytical Instrument | Calibrated HPLC-UV or UV-Vis Spectrophotometer |

| Volumetric Glassware | Class A |

Step-by-Step Methodology

-

Preparation of Standards: Prepare a stock solution of this compound in a fully solubilizing solvent (e.g., DMSO). From this, create a series of calibration standards by serial dilution to construct a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. A starting point is ~10-20 mg in 2 mL of solvent.

-

Pipette a precise volume (e.g., 2.0 mL) of the test solvent into the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25.0°C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours. Causality Note: This extended period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved states. Preliminary experiments can be run to confirm that solubility does not increase between 24 and 48 hours.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials and let them stand for at least 30 minutes in a temperature-controlled block to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter material. Causality Note: Filtration is crucial to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Dispense the filtered, saturated solution into a clean vial and immediately perform an accurate, gravimetric dilution with an appropriate solvent for analysis.

-

Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Key Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly alter the solubility of this compound.

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility.[11] This relationship should be determined empirically if the compound will be used across a range of temperatures.

-

pH: As a molecule with an acidic carboxylic acid and a weakly acidic thiol group, its charge state is pH-dependent. In basic solutions (e.g., containing 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a highly polar carboxylate salt, dramatically increasing its aqueous solubility.[9] Conversely, in acidic solutions, it will remain in its neutral, less water-soluble form.

-

Purity and Polymorphism: The presence of impurities can affect solubility. Furthermore, the compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.

-

Oxidative Stability: The thiol group is susceptible to oxidation, especially in solution and when exposed to air, which can lead to the formation of a disulfide dimer.[2] This new chemical entity will have a different, likely lower, solubility than the monomer. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Conclusion

This compound presents a nuanced solubility profile driven by the interplay of its aromatic, acidic, and thiol functionalities. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols, and largely insoluble in nonpolar media. This guide provides both the theoretical foundation to understand this behavior and a robust, practical framework for its precise experimental determination. For any scientist or developer, using these principles and protocols will enable the confident and effective use of this compound in a multitude of research and development applications.

References

- Vulcanchem. (n.d.). This compound - 18103-75-8.

- CLASS. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Things. (n.d.). 2-Mercaptopyridine.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Solubility of Things. (n.d.). 3-Mercaptopropionic acid.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 61, 6-10.

- TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube.

- Gonçalves, E., & da Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Cayman Chemical. (2023, April 12). Nicotinic Acid Product Information.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. This compound (18103-75-8) for sale [vulcanchem.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stability and Storage of 3-Mercaptoisonicotinic Acid

Abstract

This compound is a bifunctional molecule of interest in pharmaceutical and materials science, integrating the reactive properties of a thiol with the structural and chelating characteristics of a pyridine carboxylic acid. The inherent reactivity of the thiol group, however, presents significant challenges to its long-term stability and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering scientifically grounded protocols for its handling, storage, and analysis. The recommendations herein are designed to ensure the integrity and purity of the compound, which are critical for reproducible research and the development of robust applications.

Introduction: The Chemical Dichotomy of this compound

This compound (3-MIA) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 4-position and a thiol (mercaptan) group at the 3-position. This unique arrangement of functional groups imparts a versatile chemical character, making it a valuable building block. However, the very feature that makes it reactive—the thiol group—is also its primary liability in terms of chemical stability.

The thiol group is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, trace metal contaminants, and light. This oxidative degradation can lead to the formation of disulfides, and subsequently to more highly oxidized species such as sulfinic and sulfonic acids. For researchers in drug development and other scientific fields, the presence of these impurities can confound experimental results, alter biological activity, and compromise the integrity of their work. Therefore, a deep understanding of 3-MIA's stability and the implementation of rigorous storage protocols are not merely best practices but essential components of sound scientific research.

This guide will deconstruct the factors influencing the stability of 3-MIA, provide detailed protocols for its proper storage and handling, and describe analytical methods to monitor its purity over time.

The Primary Degradation Pathway: Thiol Oxidation

The principal route of degradation for this compound is the oxidation of its thiol group. This process is often a cascade of reactions that progressively increase the oxidation state of the sulfur atom.

Dimerization to Disulfide

The most common and initial degradation event is the oxidation of two thiol molecules to form a disulfide dimer, 3,3'-disulfanediylbis(isonicotinic acid). This reaction is readily catalyzed by trace amounts of metal ions and is accelerated by exposure to atmospheric oxygen.

-

Mechanism: The reaction proceeds via a thiolate anion intermediate, which is more susceptible to oxidation than the protonated thiol. The presence of a slightly basic environment can facilitate the formation of this anion.

Further Oxidation

Under more aggressive oxidative conditions (e.g., prolonged exposure to air, presence of stronger oxidizing agents), the disulfide or the thiol itself can be further oxidized to form:

-

Sulfinic Acid: A key intermediate in the oxidation cascade.

-

Sulfonic Acid: The final and most stable oxidation product.

The formation of these oxidized species is generally irreversible under standard laboratory conditions and represents a permanent loss of the active thiol-containing compound.

Diagram of a Proposed Degradation Pathway

Caption: Proposed oxidative degradation pathway of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are designed to protect the integrity of this compound.

Short-Term Storage (Days to Weeks)

For routine laboratory use, the following conditions are recommended:

-

Temperature: Refrigerate at 2-8°C. Lower temperatures slow down the rate of oxidative reactions.

-

Atmosphere: Store in a tightly sealed container to minimize exposure to atmospheric oxygen and moisture.

-

Light: Use an amber glass vial or a container wrapped in aluminum foil to protect the compound from light, which can catalyze oxidation.

Long-Term Storage (Months to Years)

For archival purposes or long-term storage, more stringent conditions are necessary:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Significantly reduces the kinetic rate of degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Backfilling the container with an inert gas displaces oxygen, the primary driver of oxidation. |

| Container | Amber glass vial with a PTFE-lined cap | Amber glass prevents light exposure, and the PTFE liner provides an inert seal. |

| Aliquoting | Aliquot into smaller, single-use quantities | Avoids repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere. |

Experimental Protocol: Aliquoting and Long-Term Storage

-

Preparation: In a glove box or a chemical fume hood, allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Inert Atmosphere: If available, perform all manipulations under a gentle stream of argon or nitrogen.

-

Aliquoting: Weigh the desired quantity of the solid into smaller, pre-labeled amber glass vials.

-

Inert Gas Purge: Before sealing, flush the headspace of each vial with argon or nitrogen for 10-15 seconds.

-

Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap with parafilm.

-

Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C.

Diagram of the Recommended Storage Workflow

Caption: Workflow for aliquoting this compound for long-term storage.

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for material that has been in storage for an extended period.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of 3-MIA and identifying its degradation products.

-

Methodology: A reversed-phase C18 column is typically suitable. The mobile phase can consist of an aqueous buffer (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve the more polar degradation products from the parent compound.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., around 260-280 nm) is a common approach. For more definitive identification of degradation products, mass spectrometry (LC-MS) can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide a qualitative assessment of purity. The appearance of new signals or changes in the integration of existing peaks can indicate the presence of impurities. The disulfide dimer, for example, will have a distinct set of aromatic signals compared to the monomer.

Summary of Analytical Techniques

| Technique | Information Provided | Advantages |

| HPLC-UV | Quantitative purity assessment | Robust, reproducible, and widely available. |

| LC-MS | Identification of degradation products | Provides molecular weight information for impurity identification. |

| ¹H NMR | Qualitative purity and structural information | Provides a detailed structural fingerprint of the sample. |

Conclusion

The chemical stability of this compound is intrinsically linked to the susceptibility of its thiol group to oxidation. By understanding the mechanisms of degradation and implementing rigorous storage and handling protocols, the integrity of this valuable compound can be preserved. The use of low temperatures, inert atmospheres, and protection from light are the cornerstones of a successful storage strategy. Regular analytical assessment using techniques such as HPLC provides the necessary quality control to ensure that the material is suitable for its intended application. Adherence to these guidelines will enable researchers to work with this compound of the highest possible purity, leading to more reliable and reproducible scientific outcomes.

References

- General Reactivity of Thiols: A resource on the chemical properties and reactions of thiol functional groups.

-

Isonicotinic Acid Properties: Chemical and physical properties of the isonicotinic acid backbone. [Link]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Mercaptoisonicotinic Acid

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This compound, a bifunctional molecule incorporating a pyridine ring, a carboxylic acid, and a thiol group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, offering both theoretical grounding and practical, field-proven insights for its characterization.

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[1] For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the pyridine ring and identifying the labile protons of the thiol and carboxylic acid groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shifts of the pyridine ring protons are particularly informative, being significantly influenced by the electron-withdrawing nitrogen atom and the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data:

The aromatic protons of the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm).[1] The protons at positions 2 and 6 (α-protons) are the most deshielded due to their proximity to the nitrogen, while the proton at position 5 (β-proton) will be the most shielded of the ring protons. The acidic proton of the carboxyl group is expected at a very downfield chemical shift, often above 10 ppm, and its signal can be broad.[2][3] The thiol proton signal is typically found between 1 and 5 ppm and can also be broad.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 - 8.7 | Singlet (or narrow doublet) | - |

| H-5 | ~7.2 - 7.5 | Doublet | ³J ≈ 4-6 Hz |

| H-6 | ~8.4 - 8.6 | Doublet | ³J ≈ 4-6 Hz |

| -COOH | > 12 | Broad Singlet | - |

| -SH | ~3.0 - 5.0 | Broad Singlet | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred over CDCl₃ because it is a better solvent for polar compounds and it slows down the exchange rate of acidic protons (-COOH and -SH), making them more readily observable in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.

Predicted ¹³C NMR Spectral Data:

The carboxyl carbon is expected to be the most downfield signal. The pyridine ring carbons will have characteristic shifts influenced by the nitrogen atom and the substituents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~135 - 140 |

| C-4 | ~140 - 145 |

| C-5 | ~120 - 125 |

| C-6 | ~148 - 152 |

| -COOH | ~165 - 175 |

Trustworthiness through Self-Validation: To unambiguously assign carbon signals, two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1] An HSQC spectrum correlates each proton with its directly attached carbon, while an HMBC spectrum reveals correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons like C-3 and the carboxyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies:

This compound possesses several key functional groups that give rise to characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Broad, Strong |

| C=O stretch | 1760 - 1680 | Strong | |

| C-O stretch | 1320 - 1210 | Medium | |

| Thiol (-SH) | S-H stretch | 2600 - 2550 | Weak, often sharp |

| Pyridine Ring | C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |

Expertise in Interpretation: The O-H stretching band of the carboxylic acid is typically very broad due to strong hydrogen bonding, often appearing as a wide envelope upon which the sharper C-H stretching bands are superimposed.[2][4][5] The weak S-H stretching band can sometimes be difficult to identify, but its presence in the expected region is a key diagnostic feature.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples that can be finely ground and dispersed in a potassium bromide (KBr) matrix.[6]

-

Sample Preparation:

-

Place approximately 200 mg of dry, FTIR-grade KBr powder into an agate mortar.

-

Add 1-2 mg of solid this compound to the mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[6]

-

-

Data Analysis: Process the acquired spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Key Vibrational Modes of this compound

Caption: Major FTIR vibrational modes for key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

Expected Absorption Maxima (λₘₐₓ):

The pyridine ring is the primary chromophore. Aromatic compounds typically exhibit two main absorption bands related to π → π* transitions.[7] The presence of the carboxylic acid and thiol groups as auxochromes can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. Carboxylic acids themselves have a weak n→π* transition at a lower wavelength, typically around 200–215 nm.[8]

| Electronic Transition | Expected λₘₐₓ (nm) | Relative Intensity (ε) |

| π → π | ~200 - 220 | High |

| π → π | ~250 - 280 | Medium to Low |

| n → π* (Carbonyl) | ~200 - 215 | Low |

Authoritative Grounding: The UV spectrum of aromatic compounds is sensitive to the solvent polarity. It is crucial to record the solvent used when reporting UV-Vis data, as shifts in λₘₐₓ can occur.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or a buffered aqueous solution.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Electronic Transitions in this compound

Caption: Simplified energy diagram of key electronic transitions.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids.

- Lee, S. et al. (n.d.). Adsorption of Aromatic Thiols on Gold Nanoparticle Surfaces Investigated by UV–vis Absorption Spectroscopy. Chemistry Letters.

- Vulcanchem. (n.d.). This compound.

- Oxford Academic. (n.d.).

- University of California, Davis. (2020). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

- Szafran, M., & Dega-Szafran, Z. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- University of Calgary. (n.d.). IR: carboxylic acids.

- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids.

- ResearchGate. (n.d.). Absorption spectra of thiol compounds determined under optimum conditions.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

An In-Depth Technical Guide to 3-Mercaptoisonicotinic Acid for Researchers and Drug Development Professionals

Abstract: This technical guide offers a comprehensive overview of 3-Mercaptoisonicotinic acid (CAS No: 18103-75-8), a pyridine derivative with significant potential in medicinal chemistry and materials science. This document consolidates its core chemical identifiers, physicochemical properties, and discusses its structural significance and potential applications. Designed for researchers, chemists, and professionals in drug development, this guide provides a foundational understanding of this versatile molecule, grounded in available technical data.

Core Directive: Understanding this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a thiol (-SH) group at the 3-position and a carboxylic acid (-COOH) group at the 4-position. This unique arrangement of functional groups on the isonicotinic acid backbone imparts a distinct chemical character, making it a molecule of interest for chemical synthesis and functional material design. The presence of an acidic carboxylic acid, a reactive thiol, and a basic pyridine nitrogen atom provides multiple sites for chemical modification and interaction.

Scientific Integrity & Logic: Identifiers and Properties

Accurate identification and understanding of a compound's properties are the bedrock of reproducible and reliable research.

Chemical Identifiers

Unambiguous identification is critical for sourcing, referencing, and regulatory compliance. The definitive identifier for this compound is its CAS number.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 18103-75-8 | [1][2][3][4][5] |

| IUPAC Name | 3-sulfanylpyridine-4-carboxylic acid | [1] |

| Synonyms | 3-Mercaptopyridine-4-carboxylic acid | [2][4] |

| Chemical Formula | C₆H₅NO₂S | [1][2] |

| Molecular Weight | 155.18 g/mol | [1] |

| Canonical SMILES | C1=CN=C(C(=C1)S)C(=O)O | |

| InChI Key | HZJWDTANXSZJSY-UHFFFAOYSA-N |

graph "3_Mercaptoisonicotinic_Acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,-0.75!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"];

S [label="SH", pos="-2.5,1.5!"]; COOH [label="COOH", pos="2.8,0!"];

C2 -- N1 -- C5 -- C4 -- C3 -- C1 -- C2; C2 -- S; C4 -- COOH [len=1.5];

label="Structure of this compound"; fontsize=12; }digraph "Reactivity_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#4285F4"];subgraph "cluster_Molecule" { label="this compound"; style="filled"; color="#FFFFFF"; "Molecule" [label="Pyridine-SH-COOH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "cluster_Sites" { label="Reactive Sites"; style="filled"; color="#FFFFFF"; "Thiol" [label="Thiol (-SH)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carboxylic_Acid" [label="Carboxylic Acid (-COOH)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Pyridine_N" [label="Pyridine Nitrogen", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } subgraph "cluster_Applications" { label="Potential Applications"; style="filled"; color="#FFFFFF"; "Drug_Discovery" [label="Drug Discovery Scaffolds\n(Enzyme Inhibition)"]; "Materials_Science" [label="Self-Assembled Monolayers (SAMs)\nCoordination Polymers"]; "Chemical_Synthesis" [label="Functional Building Blocks"]; } "Molecule" -> {"Thiol", "Carboxylic_Acid", "Pyridine_N"} [style=dashed, arrowhead=none]; "Thiol" -> "Materials_Science" [label="Metal Binding"]; "Carboxylic_Acid" -> "Chemical_Synthesis" [label="Esterification / Amidation"]; "Pyridine_N" -> "Drug_Discovery" [label="Pharmacophore Interaction"];

}

Caption: Logical relationship of reactive sites to potential applications.

-

Medicinal Chemistry & Drug Development: The pyridine ring is a well-established scaffold in numerous pharmaceuticals. The thiol group is known to interact with biological targets, including certain enzymes, and the carboxylic acid provides a point for salt formation or further derivatization to modulate pharmacokinetic properties. This combination makes it a valuable fragment for library synthesis and lead optimization.

-

Materials Science: The thiol group has a strong affinity for noble metal surfaces (e.g., gold, silver), making the molecule a candidate for the formation of self-assembled monolayers (SAMs). These functionalized surfaces have applications in biosensors, electronics, and nanotechnology. The ability of the nitrogen and carboxylate groups to coordinate with metal ions also suggests its use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

-

Chemical Synthesis: As a bifunctional building block, it allows for selective reactions at its different functional groups, enabling the construction of more complex molecules.

Experimental Protocols: A Note on Sourcing and Use

Sourcing: this compound (CAS 18103-75-8) is available from several chemical suppliers specializing in research chemicals. Purity levels should be verified based on the supplier's certificate of analysis.

Experimental Workflow: Solubility Determination

Given that solubility data is not precisely defined, a preliminary solubility test is a crucial first step in any experimental design.

Step-by-Step Methodology:

-

Preparation: Prepare a set of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone) in labeled vials.

-

Dispensing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry test tube or vial.

-

Titration: Add a measured aliquot (e.g., 100 µL) of the first solvent to the solid.

-

Agitation: Vigorously mix the sample using a vortex mixer for at least 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Iteration: If the solid has not dissolved, continue to add measured aliquots of the solvent, repeating steps 4 and 5, until the solid is fully dissolved or a maximum practical volume is reached.

-

Documentation: Record the volume of solvent required to dissolve the known mass of the compound to calculate an approximate solubility.

-

Causality and Best Practices: This systematic approach ensures that the minimum required solvent is used and provides a reliable, albeit preliminary, solubility profile. The choice of solvents should be guided by the intended downstream application (e.g., aqueous buffers for biological assays, aprotic polar solvents for organic reactions).

Conclusion

This compound is a compound with considerable, though not yet fully explored, potential. Its well-defined chemical structure, characterized by three distinct functional groups, offers a versatile platform for innovation in drug discovery, materials science, and synthetic chemistry. This guide has consolidated the available core technical information to provide a reliable starting point for researchers. Further experimental characterization of its properties and exploration of its reactivity will undoubtedly expand its application in various scientific fields.

References

-

LookChem. (n.d.). 3-Mercaptopyridine-4-carboxylic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound (18103-75-8) for sale [vulcanchem.com]

- 2. Pharmaceutical Intermediates,Cytidylic Acid 99%Min,White Powder Alareline Acetate Manufacturer in China [tianfuchem.com]

- 3. CAS: 18103-75-8 | CymitQuimica [cymitquimica.com]

- 4. 3-Mercaptopyridine-4-carboxylic acid | CAS 18103-75-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 18103-75-8(4-Pyridinecarboxylicacid, 3-mercapto-) | Kuujia.com [es.kuujia.com]

An In-depth Technical Guide to 3-Mercaptoisonicotinic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptoisonicotinic acid, a sulfur-containing derivative of isonicotinic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, featuring both a carboxylic acid and a thiol group on a pyridine ring, imparts distinct chemical properties and a versatile reactivity profile. This guide provides a comprehensive overview of the discovery, historical and modern synthetic methodologies, physicochemical properties, and burgeoning applications of this intriguing compound, with a particular focus on its relevance to drug development.

I. Discovery and Historical Context

While this 1974 paper is a landmark in the study of the biological activities of this class of compounds, the precise first synthesis of this compound itself remains less documented in readily available literature. The scientific impetus for its creation likely stemmed from the broader investigation into the structure-activity relationships of pyridine derivatives, a scaffold of immense importance in pharmaceuticals.[1] The introduction of a thiol group to the isonicotinic acid backbone was a logical step in modifying the electronic and steric properties of the parent molecule, thereby exploring new pharmacological possibilities.

II. Synthesis and Methodologies

The synthesis of this compound and its derivatives has evolved, with early methods often relying on the substitution of a leaving group on the pyridine ring with a sulfur nucleophile.

A. Early Synthetic Approaches: The Newman-Kwart Rearrangement

One of the classical methods utilized for the synthesis of thiols from phenols, and adaptable to heterocyclic systems, is the Newman-Kwart rearrangement. This thermal rearrangement of an O-thiocarbamate to an S-thiocarbamate, followed by hydrolysis, provides a route to the desired thiol.

A general representation of this synthetic strategy as it could be applied is depicted below:

Figure 1: Conceptual workflow of the Newman-Kwart rearrangement for the synthesis of this compound.

The work by Blank et al. in 1974 also made use of a novel sulfurating agent, p-methoxybenzyl mercaptan (MBM), to introduce sulfur in a protected form.[2] The protecting group was typically removed in the final step using mercuric acetate in trifluoroacetic acid.[2][3]

B. Modern Synthetic Protocol: Substitution of a Halogenated Precursor

A more contemporary and widely applicable method involves the nucleophilic substitution of a halogen atom on the isonicotinic acid ring with a hydrosulfide salt.

Experimental Protocol: Synthesis of this compound from 3-Chloroisonicotinic Acid

Materials:

-

3-Chloroisonicotinic acid

-

Sodium hydrosulfide (NaSH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloroisonicotinic acid (1 equivalent).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

-

Nucleophile Addition: Under a positive pressure of nitrogen, add sodium hydrosulfide (1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acid. Handle in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Purification:

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum.

-

Figure 2: A streamlined workflow for the synthesis of this compound via nucleophilic substitution.

III. Physicochemical Properties and Characterization

This compound is typically a crystalline solid at room temperature.[4] The presence of the aromatic pyridine ring contributes to a higher melting point compared to its aliphatic analogue, 3-mercaptopropionic acid.[4]

| Property | Characteristic |

| Chemical Formula | C₆H₅NO₂S |

| Molecular Weight | 155.17 g/mol |

| Physical State | Crystalline solid |

| Color | White to off-white |

| Solubility | Partially soluble in polar organic solvents |

| Reactivity of Thiol | Susceptible to oxidation to form disulfides |

| Stability | Air sensitive |

| Table 1: Estimated Physical and Chemical Properties of this compound.[4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating thiol group. The thiol proton itself would appear as a broad singlet.

-